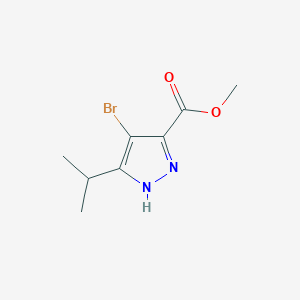

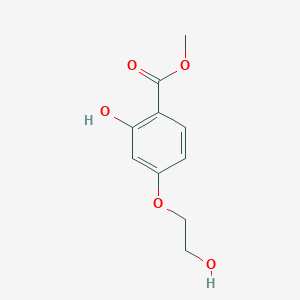

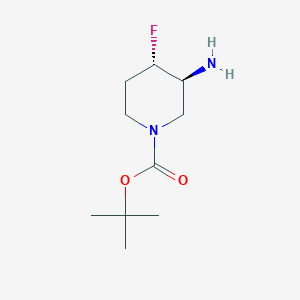

![molecular formula C37H28O2 B3096930 5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1292849-40-1](/img/structure/B3096930.png)

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol (SPI-4) is a novel compound that has recently been discovered and studied for its potential applications in the field of scientific research. SPI-4 is a small molecule that has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. SPI-4 has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This compound also displays a potent scavenging effect against reactive oxygen species (ROS), making it a promising therapeutic agent for the treatment of oxidative stress-related diseases.

Applications De Recherche Scientifique

Synthesis and Applications

5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol and its derivatives have been explored in various scientific studies. Some significant applications include:

Formation of Asymmetrical Spiro Compounds : This compound undergoes transformations under specific conditions, resulting in asymmetrical spiro compounds. These transformations can include cycloaddition reactions and ipso-substitution, leading to novel chemical structures with potential applications in material science and pharmaceuticals (Pozharskii et al., 1996).

Synthesis of Antimalarial Compounds : Derivatives of this compound have been synthesized with significant antimalarial activity, demonstrating its potential in drug development. The regioselective synthesis of these derivatives, such as Spiroaxillarone A, highlights the compound's utility in creating biologically active substances (Liao et al., 2021).

Organic Light-Emitting Diodes (OLEDs) : Certain spiro compounds derived from this chemical have been used in the development of blue light-emitting host materials for OLEDs. These compounds help in achieving high color purity and efficiency in OLED displays (Kim et al., 2014).

Hydrophobic Materials for Solar Cells : Derivatives of this compound have been incorporated into hydrophobic hole transporting materials (HTMs) for perovskite solar cells. This leads to improved stability and efficiency in solar cells, showcasing the compound's relevance in renewable energy technologies (Su et al., 2016).

Chiral Recognition and Catalysis : This compound has been used to synthesize optically active crown ethers, demonstrating its utility in chiral recognition and catalysis. Such applications are crucial in enantioselective synthesis, a key area in pharmaceutical and chemical industries (Naemura & Fukunaga, 1985).

Transformation of Symmetric and Asymmetric Benzoins : It has been utilized as a reagent for converting symmetric and asymmetric benzoins to corresponding benziles, indicating its versatility in organic synthesis (Pesyan et al., 2011).

Propriétés

IUPAC Name |

5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBIPPRIDBTOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=CC5=CC=CC=C54)O)C6=C1C=CC(=C6O)C7=CC=CC8=CC=CC=C87 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

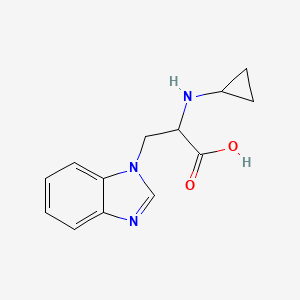

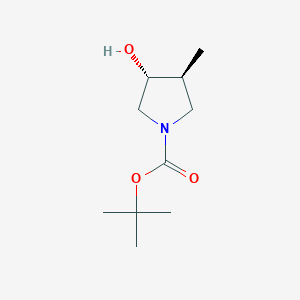

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)

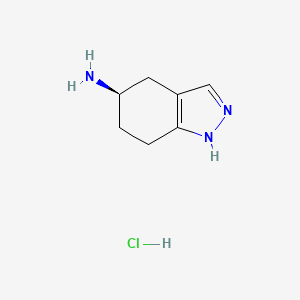

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)

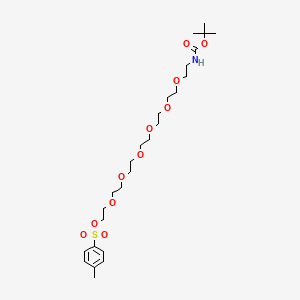

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)